Cas no 921567-42-2 (N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide)

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide is a structurally complex benzofuran-thiazole hybrid compound with potential applications in medicinal chemistry and drug development. Its unique scaffold combines benzofuran and thiazole moieties, offering opportunities for selective biological activity. The methoxy and phenoxy substituents enhance its stability and binding affinity, making it a promising candidate for further pharmacological investigation.
N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide structure
921567-42-2 structure
Product name:N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide
CAS No:921567-42-2
MF:C25H18N2O4S
MW:442.486424922943
CID:6205702
PubChem ID:41644935

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide
    • AKOS024631337
    • F2252-0091
    • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide
    • N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
    • 921567-42-2
    • Inchi: 1S/C25H18N2O4S/c1-29-21-9-5-6-17-14-22(31-23(17)21)20-15-32-25(26-20)27-24(28)16-10-12-19(13-11-16)30-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,27,28)
    • InChI Key: OEMDKICMRMOBLQ-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)OC2C=CC=CC=2)=O)=NC(=C1)C1=CC2C=CC=C(C=2O1)OC

Computed Properties

  • Exact Mass: 442.09872823g/mol
  • Monoisotopic Mass: 442.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 5.7

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0091-30mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2252-0091-10mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2252-0091-25mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2252-0091-20μmol
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2252-0091-4mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0091-50mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2 90%+
50mg
$160.0 2023-05-16
A2B Chem LLC
BA70059-10mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2
10mg
$291.00 2024-05-20
A2B Chem LLC
BA70059-1mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2
1mg
$245.00 2024-05-20
A2B Chem LLC
BA70059-25mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2
25mg
$360.00 2024-05-20
Life Chemicals
F2252-0091-20mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
921567-42-2 90%+
20mg
$99.0 2023-05-16

Additional information on N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide

Introduction to N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide (CAS No. 921567-42-2)

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 921567-42-2, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a combination of benzofuran, thiazole, and phenoxybenzamide moieties, makes it a subject of intense study for its potential therapeutic applications.

The molecular framework of N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide is designed to interact with biological targets in a highly specific manner. The presence of the 7-methoxy group on the benzofuran ring enhances its solubility and bioavailability, while the thiazole ring contributes to its stability and binding affinity. These structural features are critical in determining its pharmacological properties and potential efficacy in various disease models.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. Studies have shown that the benzofuran and thiazole moieties can effectively modulate the activity of enzymes and receptors involved in inflammatory pathways. This has led to investigations into its potential as an anti-inflammatory agent, with preliminary results suggesting promising outcomes in preclinical studies.

The phenoxybenzamide moiety in the structure of N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide is particularly noteworthy for its ability to enhance drug-like properties such as metabolic stability and cell membrane permeability. This feature is essential for ensuring that the compound can reach its target sites within the body effectively. Additionally, the presence of multiple functional groups allows for further chemical modifications, enabling the development of derivatives with enhanced pharmacological profiles.

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several key enzymes implicated in various diseases. For instance, it has shown potent inhibition of cyclooxygenase (COX) enzymes, which are central players in the inflammatory response. The dual inhibition of COX enzymes by this compound suggests a mechanism by which it could provide both anti-inflammatory and analgesic effects.

Moreover, research has also explored the potential anticancer properties of N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide. Preclinical studies have indicated that it can induce apoptosis in cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation. The benzofuran and thiazole moieties are believed to play a crucial role in these interactions by binding to specific proteins and modulating their activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the expertise required in pharmaceutical chemistry but also underscore the importance of innovative methodologies in drug development.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. The development of novel compounds like N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide represents a significant step forward in addressing unmet medical needs. By leveraging cutting-edge chemical biology techniques and integrating them with traditional pharmacological approaches, researchers are paving the way for more effective and targeted therapies.

The future prospects for this compound are promising, with ongoing studies aimed at optimizing its pharmacokinetic properties and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential in translating these findings into clinical applications that can benefit patients worldwide. As research progresses, we can expect to see further refinements in the design and synthesis of this class of compounds, leading to breakthroughs in multiple therapeutic areas.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.